2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-5-11-23-19(25)18-16(10-12-27-18)22-20(23)28-13-17(24)21-14-6-8-15(9-7-14)26-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPVKAWJSEHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through a cyclization reaction involving appropriate precursors. The butyl group is then introduced via alkylation, followed by the attachment of the sulfanyl group through a thiolation reaction. Finally, the ethoxyphenylacetamide moiety is added using an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating diseases such as malaria and cancer.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and two analogs:
Key Observations
The 7-phenyl group in introduces steric bulk, which may hinder binding to flat active sites but improve selectivity.
Electronic and Metabolic Stability :
- The 4-(trifluoromethoxy)phenyl group in is strongly electron-withdrawing, likely improving metabolic stability and altering electronic interactions with targets compared to the 4-ethoxyphenyl group in the target compound .
Hydrogen-Bonding Capacity: All three compounds retain one H-bond donor (amide NH), but has an additional acceptor (trifluoromethoxy oxygen), enhancing polar interactions .
Pharmacological Implications
- Analog : The 7-phenyl group may enhance interactions with hydrophobic pockets in enzymes or receptors, but its larger size could limit solubility.
- Analog : The trifluoromethoxy group’s electronegativity may improve binding affinity to electron-deficient targets (e.g., kinases) and resist oxidative metabolism .
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide belongs to the thienopyrimidine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core, a butyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of 415.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2S2 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
| InChI Key | RMNYIOIQFUDBRS-UHFFFAOYSA-N |
Anti-inflammatory Activity
Research indicates that derivatives of thienopyrimidines exhibit significant anti-inflammatory properties. A study explored the inhibitory potential of various thienopyrimidine compounds against cyclooxygenase (COX) enzymes, which are critical in inflammation processes. The results showed that specific analogs significantly suppressed COX enzyme activity, with some exhibiting half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
Table 1: IC50 Values for COX Inhibition
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Compound A | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
| Compound B | 6.74 | Diclofenac | 6.12 |
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has also been investigated. Studies have demonstrated that certain compounds induce apoptosis in cancer cell lines and inhibit tumor growth effectively. For instance, compounds derived from this class showed significant cytotoxicity against various cancer cell lines with IC50 values indicating strong antitumor activity .
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | A549 | 49.85 |
| Compound Y | HCT116 | 25 |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
- Cell Cycle Arrest : Certain derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that thienopyrimidine derivatives may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.
Case Studies
- In Vivo Studies : Experimental models using carrageenan-induced paw edema demonstrated that certain thienopyrimidine derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines highlighted the promising anticancer effects of these compounds, with some showing higher efficacy than traditional chemotherapeutics.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Reacting the thieno[3,2-d]pyrimidinone core with a sulfhydryl-containing intermediate under basic conditions (e.g., triethylamine in DMF at 60–80°C) .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioether intermediate with 4-ethoxyaniline .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while controlled temperatures (60–80°C) minimize side reactions .
Key characterization : Confirm purity via HPLC (>95%) and structure via H/C NMR (e.g., δ 1.3–1.7 ppm for butyl chain protons) and HRMS .
Q. How can researchers confirm structural integrity and purity of the synthesized compound?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and TLC to monitor reaction progress .
- Spectroscopy :
- H NMR to verify the ethoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons, δ 4.0 ppm for –OCH–).
- IR to confirm carbonyl stretches (1680–1720 cm for acetamide and pyrimidinone) .
- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values within ±0.3% .
Advanced Research Questions
Q. How can computational methods optimize synthesis yield and reaction pathways?
- Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., thioether bond formation) and predict solvent effects .
- Design of Experiments (DOE) : Screen variables (temperature, catalyst loading) using response surface methodology to maximize yield .
- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation in real time .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Cross-validation : Compare DFT-calculated activation energies with experimental kinetic studies (e.g., Arrhenius plots) .
- Isotopic labeling : Use S-labeled intermediates to trace sulfur incorporation efficiency in the thioether linkage .
- Side-product analysis : LC-MS or GC-MS to identify byproducts (e.g., disulfide formation) and refine reaction models .
Q. How to assess chemical stability under physiological conditions for drug development?
- Accelerated stability studies : Incubate the compound at 37°C in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 0, 7, 14, and 30 days .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to evaluate photosensitivity .
- Mass balance studies : Quantify degradation products (e.g., hydrolysis of the acetamide group) using LC-HRMS .
Q. What methodologies determine biological targets and mechanisms of action?
- Molecular docking : Screen against kinase databases (e.g., PDB) to identify binding affinities for CDKs or EGFR .
- Enzyme inhibition assays : Measure IC values using ADP-Glo™ kinase assays or fluorogenic substrates .
- Cellular pathway analysis : Western blotting to assess downstream signaling (e.g., phosphorylation of ERK or Akt) .
Q. How to address discrepancies in bioactivity data across cell lines or assays?
- Dose-response normalization : Use standardized controls (e.g., staurosporine for cytotoxicity) to calibrate IC values .
- Membrane permeability correction : Apply PAMPA assays to adjust for cellular uptake differences .
- Proteomics profiling : SILAC-based mass spectrometry to compare target engagement across cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
